molecular formula C8H8Cl2F3N B2760586 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride CAS No. 2445786-05-8

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride

Cat. No.: B2760586
CAS No.: 2445786-05-8
M. Wt: 246.05
InChI Key: XDZVNYPTQRCJJC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 3-position, and a trifluoromethyl group at the 4-position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Methylation: The methyl group is introduced using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. This property is exploited in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine
  • 3-Methyl-4-(trifluoromethyl)pyridine
  • 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Uniqueness

2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c1-5-6(8(10,11)12)2-3-13-7(5)4-9;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZVNYPTQRCJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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